Home > Products > Screening Compounds P101031 > 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid
4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid - 5686-88-4

4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid

Catalog Number: EVT-6120041
CAS Number: 5686-88-4
Molecular Formula: C17H13BrClNO4
Molecular Weight: 410.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Suzuki Coupling: The bromine atom can participate in palladium-catalyzed Suzuki coupling reactions with arylboronic acids, enabling further structural diversification. []
Mechanism of Action
  • Enzyme Inhibition: They can act as inhibitors for enzymes like α-glucosidase [] and acetylcholinesterase. []
  • Receptor Modulation: Some analogues have been reported as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors. []
Applications
  • Medicinal Chemistry: This compound could serve as a starting point for developing novel drug candidates, particularly for targets where similar compounds with aromatic substituents on the 4-amino-4-oxobutanoic acid scaffold have shown activity, such as enzyme inhibitors [] or receptor modulators. []
  • Chemical Biology: Its potential to participate in diverse chemical reactions like Suzuki coupling [] and nucleophilic substitution makes it an attractive building block for synthesizing compound libraries for high-throughput screening in drug discovery and chemical probe development.

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide

  • Compound Description: This compound shares a core structure with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid. The crystal structure of this compound was reported, offering insights into its structural features. []
  • Relevance: Both compounds share the same 4-bromo-2-(2-chlorobenzoyl)phenyl moiety. They differ in the substituent attached to the nitrogen atom: the target compound has a 4-oxobutanoic acid group, while this related compound has a 2-chloroacetamide group. []
  • Compound Description: This compound was isolated from Delphinium Grandiflorum and its crystal structure was determined. []
  • Relevance: While this compound is not directly derived from the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, both compounds share a structural similarity in their backbone, featuring a butanoic acid moiety connected to a substituted phenyl ring through an amide linkage. []

8-Substituted-2-(2-Chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines

  • Compound Description: This series of compounds, which includes twelve 8-substituted-2-(2-chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines, were synthesized and evaluated for their antimicrobial activities. []
  • Relevance: The relevance stems from the shared presence of halogenated aromatic rings. Both the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, and these related compounds incorporate either bromo or chloro substituents on their phenyl rings. This highlights a potential area of interest in exploring the impact of halogenation on biological activity. []

4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid

  • Compound Description: The crystal structure of this compound was analyzed, revealing the presence of dimers formed through intermolecular hydrogen bonding. []
  • Relevance: This compound shares a significant structural similarity with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, particularly the 4-amino-4-oxobutanoic acid moiety attached to an aromatic ring. The main difference lies in the substituents on the phenyl ring. []

4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid

  • Compound Description: This compound was studied for its spectroscopic properties, reactive properties and potential interactions with specific proteins like IRK. [, ]
  • Relevance: This compound exhibits a close structural resemblance to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid. Both compounds share a common backbone structure: a 4-amino-4-oxobutanoic acid unit linked to a substituted phenyl ring. [, ]
  • Compound Description: This compound served as a precursor in synthesizing a range of heterocyclic compounds, including thiadiazolo, imidazole, and pyridazinone derivatives. []
  • Relevance: This compound, though not a direct derivative, shares a noteworthy structural feature with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid. Both contain a central 4-amino-4-oxobutanoic acid moiety within their structure. []

(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino)-4-oxobut-2-enoic acid (IR-01)

  • Compound Description: This compound (IR-01) was synthesized and its effects on genetic integrity, splenic phagocytosis, and cell death were evaluated. []
  • Relevance: The compound IR-01 and the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, share a structural similarity in their core structure, both featuring a 4-amino-4-oxobutanoic acid moiety. This shared motif could be indicative of potential similarities in their biological activities or mechanisms of action. []

2-(5-Bromo-2-Hydroxy-Phenyl)-Thiazolidine-4-Carboxylic Acid (BHTC)

  • Compound Description: BHTC functions as a synthetic elicitor, triggering plant immune responses. It exhibits a unique mode of action and structure. []
  • Relevance: BHTC, while structurally distinct from the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, shares the characteristic of having a bromo substituent on a phenyl ring. This structural similarity, despite belonging to different chemical classes, could be relevant in comparative studies focusing on the influence of halogenation on biological activity. []

Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886)

  • Compound Description: NO-1886 is an antilipidemic agent whose metabolism has been investigated in rats. []
  • Relevance: NO-1886 shares a structural resemblance to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, particularly the presence of a bromo substituent on the phenyl ring. This structural similarity might suggest potential overlaps in their metabolic pathways or pharmacological profiles. []

2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B)

  • Compound Description: Bk-2C-B is considered a cathinone analog and may possess psychoactive effects. It was identified and synthesized, and its structural characteristics were determined. []
  • Relevance: Bk-2C-B shares a structural similarity with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, specifically the presence of a bromo substituent on the phenyl ring. This shared structural feature could suggest potential similarities in their pharmacological properties or metabolic pathways, warranting further investigation. []

8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-triphosphate (8-BDB-TA-5'-TP)

  • Compound Description: 8-BDB-TA-5'-TP is an affinity label that reacts with bovine liver glutamate dehydrogenase. Its mechanism of action and binding site on the enzyme have been studied. []
  • Relevance: Although not a direct analog, 8-BDB-TA-5'-TP exhibits a structural similarity with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, by possessing a bromo substituent. This shared feature, while in a different chemical context, might be of interest in exploring the broader biological implications of bromo-substituted compounds. []

4-bromo-2-[(E)-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]phenolate

  • Compound Description: This Schiff base derives from 5-bromosalicylaldehyde and 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (sulfamethazine). Its structure suggests the enol form as the major tautomer. []
  • Relevance: This Schiff base shares a structural motif with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, specifically the presence of a bromo substituent at the para position of a benzoyl group. []

4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate

  • Compound Description: This is a sulfonamide-derived ligand that forms complexes with transition metals, including cobalt(II), copper(II), nickel(II), and zinc(II). []
  • Relevance: This ligand bears a structural resemblance to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, particularly in the bromo-substituted benzoyl moiety. This structural similarity makes it relevant for comparative analysis, potentially providing insights into binding affinities, complex formation, or biological activities. []
  • Compound Description: This series of tetrachlorophthalides with varied substituents on the phenyl rings was synthesized and their absorption spectra were investigated. []
  • Relevance: While these compounds are not direct derivatives of 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, their exploration of different substituents on aromatic systems can provide valuable insights into structure-activity relationships. []

(E)-1-(4-(((E)-5-bromo-2-hydroxybenzylidene)amino)phenyl)ethan-1-one O-methyl oxime

  • Compound Description: The crystal structure of this compound was determined and reported. []
  • Relevance: Similar to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, this compound possesses a bromo substituent on a phenyl ring. This structural parallel, despite differences in other functional groups, could be relevant for understanding the impact of bromine on molecular conformation and interactions. []

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid

  • Compound Description: This compound was synthesized, characterized and its thermal stability was determined. []
  • Relevance: This compound is a close structural analog of the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid. The primary difference between the two lies in the position of the acetyl group on the phenyl ring and the presence of a bromo and chloro substituent in the target compound. []

2-amino-4-(4-fluoro-3-(2-fluoropyridin-3- yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol- 5(4H)-one

  • Compound Description: This compound is a potent BACE1 inhibitor with potential for treating Alzheimer's Disease. []
  • Relevance: While structurally distinct from the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, its development as a BACE1 inhibitor highlights the potential of structurally related compounds in targeting therapeutically relevant enzymes. []

2-Amino-4-bromo-5-ethylphenylsulfonic Acid

  • Compound Description: This compound serves as a dye intermediate and was synthesized using p-nitroethylbenzene as a starting material. []
  • Relevance: This compound, classified as a sulfonic acid derivative, shares a structural similarity with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, particularly the presence of a bromo substituent on an aromatic ring. This structural parallel highlights the potential significance of bromo-substituted aromatic compounds in various chemical applications. []
  • Compound Description: This brucine derivative was synthesized using a multi-step strategy involving reactions with succinic acid, ethylenediamine, and brucine. []
  • Relevance: This compound, although structurally dissimilar to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, underscores the utility of multi-step synthesis in creating structurally complex molecules with potential biological activity. []

2-(2-Chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2- b][1,2,4]triazoles

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial and anti-inflammatory properties. []
  • Relevance: These compounds, incorporating a thiazolotriazole core, share a structural feature with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid: the presence of a chlorophenyl group. This commonality, despite differences in the core structure, could indicate potential similarities in their pharmacological profiles or mechanisms of action. []

2-amino [4-p-chlorophenyl] thiazole

  • Compound Description: This compound, along with thiourea and their condensation products, was investigated for its corrosion inhibition properties on mild steel in formic acid solutions. []
  • Relevance: Similar to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, this compound possesses a chlorine atom substituted on a phenyl ring. This structural feature might suggest potential similarities in their chemical reactivity or interactions with metal surfaces. []

3-{4-[2-amino-4-(substitutedphenyl)-2H-[1, 3] oxazin/thiazin-6-yl} 2-phenyl-3H-quinazolin-4-one Derivatives

  • Compound Description: This group of quinazolinone derivatives was synthesized and evaluated for anticonvulsant activity. Molecular docking studies provided insights into their interactions with the GABAA receptor. []
  • Relevance: Though these compounds are not direct analogs of the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, their development as potential anticonvulsant agents underscores the value of exploring diverse chemical structures for therapeutic applications. []

1-(4-{[(E)-5-bromo-2-hydroxybenzylidene]- amino}phenyl)ethanone oxime

  • Compound Description: The crystal structure of this compound was determined and reported. []
  • Relevance: This compound and the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, share a common structural element: the presence of a bromo substituent on a phenyl ring. This structural parallel, though within different chemical contexts, suggests the possibility of shared synthetic pathways or reactivity patterns. []

4'-{5-amino-2-[2-substituted-phenylamino)-phenyl-methyl]-benzimidazol-1 ylmethyl}-biphenyl-2-carboxylic acid Derivatives

  • Compound Description: This series of benzimidazole derivatives acts as nonpeptide angiotensin II receptor antagonists and was investigated for antihypertensive activity. []
  • Relevance: While not structurally identical to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, this series of benzimidazole derivatives underscores the importance of exploring diverse chemical structures for developing novel therapeutic agents. []

4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-beta-D-glucoside

  • Compound Description: This compound is a UV filter found in human lenses. Research suggests it originates from L-3-hydroxykynurenine O-beta-D-glucoside via deamination and reduction. []
  • Relevance: Though not directly related to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, the research on this compound highlights the significance of metabolic pathways and chemical modifications in biological systems. []

8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 3',5'-cyclic monophosphate (8-BDB-TcAMP)

  • Compound Description: 8-BDB-TcAMP is a potential cAMP affinity label that irreversibly inactivates human platelet low Km cAMP phosphodiesterase. []
  • Relevance: Though not structurally analogous to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, 8-BDB-TcAMP's use as a tool for studying enzyme activity underscores the relevance of understanding structure-activity relationships for developing targeted inhibitors. []
  • Compound Description: This series of compounds was synthesized and evaluated for their analgesic, antibacterial, and antifungal properties. []
  • Relevance: Though not directly related to the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, these compounds highlight the potential of exploring diverse chemical structures, particularly heterocyclic compounds, for developing novel therapeutic agents. []

(R)-[(S)-1-(4-Bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic Acid (NVP-AAM077)

  • Compound Description: NVP-AAM077 is an NMDA receptor antagonist whose equilibrium constants at recombinant NR1/NR2A and NR1/NR2B NMDA receptors have been quantified. []
  • Relevance: NVP-AAM077, an NMDA receptor antagonist, shares a structural similarity with the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, specifically the presence of a bromo substituent on a phenyl ring. []

Retigabine [N-(2-Amino-4-(fluorobenzylamino)-phenyl)carbamic Acid Ester]

  • Compound Description: Retigabine is a KCNQ potassium channel opener that shows potential antipsychotic-like effects by modulating mesolimbic dopaminergic neurotransmission. []
  • Relevance: While structurally different from the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, retigabine's mechanism of action involving potassium channel modulation highlights the potential of targeting ion channels for therapeutic intervention in neurological disorders. []

4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid

  • Compound Description: This compound has been identified as a promising oral delivery agent for recombinant human growth hormone (rhGH). It enhances rhGH absorption from the gastrointestinal tract. []
  • Relevance: While not a direct analog of the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, this compound's role in drug delivery highlights the importance of exploring chemical modifications to improve the pharmacokinetic properties of therapeutic agents. []

2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues)

  • Compound Description: These compounds are precursors for dyes and biologically active compounds. They are synthesized by introducing various substituents at the 2-position of the anthraquinone core. []
  • Relevance: These bromaminic acid analogues and the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, share a common structural element: the presence of a bromo substituent on an aromatic ring. This shared feature highlights the significance of halogenated aromatic compounds in medicinal chemistry and dye development. []

6‐Amino‐4‐phenyl‐2‐thioxo‐1,2‐dihydropyridine‐3,5‐dicarbonitrile Derivatives

  • Compound Description: These novel fused heterocycles were synthesized from the reaction of 6-amino-4-phenyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile with various halo compounds, acrylonitrile, and other reagents. []
  • Relevance: Although not directly related to 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, these compounds emphasize the versatility of heterocyclic chemistry in generating diverse structures with potential biological activities. []

N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242)

  • Compound Description: PF-04958242 is a potent AMPA receptor potentiator identified through rational and structure-based drug design. It demonstrates favorable pharmacological properties and metabolic stability. []
  • Relevance: While structurally distinct from the target compound, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, PF-04958242's development as an AMPA receptor potentiator highlights the success of rational drug design in identifying novel therapeutic agents with improved pharmacological profiles. []
  • Compound Description: 1-MeCPAI is a novel ligand that forms chelate complexes with nickel(II), copper(II), and zinc(II). These compounds were evaluated for their antimicrobial and anticancer activities. []
  • Relevance: Though not directly related in structure to 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, the study of 1-MeCPAI and its metal complexes emphasizes the significance of exploring metal-ligand interactions and their potential applications in medicinal chemistry. []

6-[(4-bromo-2,3-dioxobutyl)thio]-6-deaminoadenosine 5'-diphosphate (6-BDB-TADP)

  • Compound Description: 6-BDB-TADP acts as an affinity label targeting the reduced diphosphopyridine nucleotide (DPNH) inhibitory site of bovine liver glutamate dehydrogenase. []
  • Relevance: While not a direct analog of 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, the use of 6-BDB-TADP as a tool for studying enzyme function highlights the importance of understanding structure-activity relationships and their applications in developing targeted inhibitors. []

Adenosine 5'-O-[S-(4-bromo-2,3-dioxobutyl)thiophosphate] (AMPSBDB)

  • Compound Description: AMPSBDB is an ADP analog that activates bovine liver glutamate dehydrogenase by covalently binding to Arg459 within the enzyme's ADP activator site. []
  • Relevance: Although structurally distinct from 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, the study of AMPSBDB and its interaction with glutamate dehydrogenase provides insights into enzyme activation mechanisms and the potential for developing novel therapeutic agents targeting allosteric sites. []

Properties

CAS Number

5686-88-4

Product Name

4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid

IUPAC Name

4-[4-bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid

Molecular Formula

C17H13BrClNO4

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C17H13BrClNO4/c18-10-5-6-14(20-15(21)7-8-16(22)23)12(9-10)17(24)11-3-1-2-4-13(11)19/h1-6,9H,7-8H2,(H,20,21)(H,22,23)

InChI Key

LHVWLHDPGCTXBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl

Solubility

>61.6 [ug/mL]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.